H-D-ALLO-THR-OME HCL
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Overview
Description
H-D-allo-Threonine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is primarily used in research settings, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-allo-Threonine Methyl Ester Hydrochloride typically involves the esterification of D-allo-Threonine with methanol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Hydrochloric acid.
Solvent: Methanol.
Industrial Production Methods: Industrial production methods for H-D-allo-Threonine Methyl Ester Hydrochloride are similar to laboratory synthesis but on a larger scale. The process involves:
Large-scale reactors: To accommodate higher volumes.
Purification steps: Such as crystallization or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: H-D-allo-Threonine Methyl Ester Hydrochloride can undergo various chemical reactions, including:
Hydrolysis: Conversion to D-allo-Threonine and methanol in the presence of water and an acid or base.
Substitution Reactions: Where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Hydrolysis: D-allo-Threonine and methanol.
Substitution: Depending on the nucleophile, different substituted threonine derivatives.
Scientific Research Applications
H-D-allo-Threonine Methyl Ester Hydrochloride is widely used in scientific research, particularly in:
Proteomics: As a reagent for the synthesis of peptides and proteins.
Biological Studies: To study the role of threonine in various biological processes.
Medicinal Chemistry: For the development of new drugs and therapeutic agents.
Industrial Applications: In the synthesis of various chemical intermediates.
Mechanism of Action
The mechanism of action of H-D-allo-Threonine Methyl Ester Hydrochloride involves its conversion to D-allo-Threonine, which can then participate in various biochemical pathways. The molecular targets and pathways include:
Protein Synthesis: As a building block for proteins.
Metabolic Pathways: Involved in the synthesis of other amino acids and metabolites.
Comparison with Similar Compounds
H-D-Threonine Methyl Ester Hydrochloride: Similar in structure but differs in the stereochemistry of the threonine moiety.
L-Threonine Methyl Ester Hydrochloride: The L-isomer of threonine methyl ester.
Uniqueness: H-D-allo-Threonine Methyl Ester Hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems.
Properties
IUPAC Name |
methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-VKKIDBQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.